1-(4-iodophenyl)-2-methyl-1H-imidazole is a chemical compound with significant relevance in medicinal chemistry and pharmaceuticals. This compound, characterized by its unique imidazole structure, is known for its potential biological activities, including enzyme inhibition and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 284.1 g/mol.
This compound can be synthesized through various chemical methods, often involving the modification of imidazole derivatives. It is commercially available from suppliers such as Sigma-Aldrich and Thermo Scientific, indicating its utility in research and development within the pharmaceutical industry .
1-(4-iodophenyl)-2-methyl-1H-imidazole belongs to the class of imidazole derivatives, which are recognized for their diverse biological activities. Imidazoles are five-membered heterocyclic compounds that contain two nitrogen atoms in the ring structure. This particular derivative is classified as a halogenated aromatic compound due to the presence of iodine.
The synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole can be achieved through several methodologies, primarily involving the iodination of phenyl-substituted imidazoles. A common approach includes:
The general reaction pathway involves nucleophilic substitution where the iodine atom on the phenyl ring plays a crucial role in enhancing the electrophilicity of the imidazole nitrogen. Reaction conditions typically range from room temperature to elevated temperatures (up to 120°C), depending on the specific synthetic route employed .
The molecular structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole features a methyl group attached to one nitrogen atom of the imidazole ring and a 4-iodophenyl group attached to another nitrogen atom. This configuration contributes to its unique chemical properties and potential biological activities.
1-(4-iodophenyl)-2-methyl-1H-imidazole can participate in various chemical reactions, particularly those involving electrophilic aromatic substitution due to its halogen substituent. Additionally, it can act as a ligand in coordination chemistry or as an intermediate in further synthetic transformations.
The reactions often involve:
The mechanism of action for 1-(4-iodophenyl)-2-methyl-1H-imidazole in biological systems typically involves its interaction with specific enzymes or receptors. For instance, it has been shown to inhibit urease activity, which is crucial for certain metabolic pathways in organisms.
Studies indicate that compounds with imidazole scaffolds can modulate enzyme activity by stabilizing transition states or competing with substrate binding . The presence of iodine may enhance lipophilicity, influencing absorption and distribution within biological systems.
1-(4-iodophenyl)-2-methyl-1H-imidazole is characterized by:
Key chemical properties include:
Relevant analyses often focus on determining partition coefficients and solubility metrics to predict pharmacokinetic behavior .
The applications of 1-(4-iodophenyl)-2-methyl-1H-imidazole are diverse:
The imidazole ring constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its:
Early applications featured nitroimidazole antimicrobials (metronidazole, 1959) exploiting microbial nitroreductase activation. Subsequent development yielded histamine H₂-receptor antagonists (cimetidine, 1975), establishing the imidazole ring as critical for receptor binding. Modern iterations include kinase inhibitors (nilotinib) and antifungal agents (ketoconazole), collectively demonstrating the scaffold's therapeutic versatility against diverse targets. This evolutionary trajectory underscores the pharmacophoric resilience of imidazole derivatives in addressing emerging therapeutic challenges [5] [7].
Table 1: Evolution of Key Imidazole-Containing Therapeutics
Era | Representative Drug | Therapeutic Category | Key Structural Feature |
---|---|---|---|
1950s-60s | Metronidazole | Antiprotozoal | 5-Nitroimidazole |
1970s-80s | Cimetidine | H₂ Antagonist | 4-Methylimidazole |
1980s-90s | Ketoconazole | Antifungal | 1-Arylalkylimidazole |
2000s-present | Nilotinib | Anticancer | 2-Methylimidazole |
Halogenated aryl groups serve as strategic molecular modifiers through several biophysical mechanisms:
Iodine possesses a distinct bioelectronic profile among halogens, with a larger atomic radius (1.98Å), higher hydrophobicity (π=1.12), and stronger halogen bonding capacity (bond strength: I > Br > Cl > F). This makes iodine particularly effective for targeting deep hydrophobic enzyme pockets unreachable by smaller halogens. The 4-iodophenyl configuration specifically positions iodine for optimal steric and electronic interactions with biological targets, as evidenced in antimycobacterial agents where iodine enhances penetration through waxy mycobacterial cell walls [2] [3] [4].
Table 2: Comparative Analysis of Halogen Effects in Bioactive Compounds
Halogen | Van der Waals Radius (Å) | Hydrophobicity (π) | Halogen Bond Strength (kJ/mol) | Key Biological Advantages |
---|---|---|---|---|
Fluorine | 1.47 | 0.14 | 5-15 | Metabolic blocking, conformational control |
Chlorine | 1.75 | 0.71 | 15-20 | Balanced lipophilicity, moderate halogen bonding |
Bromine | 1.85 | 0.86 | 20-30 | Enhanced hydrophobic interactions, strong halogen bonding |
Iodine | 1.98 | 1.12 | 30-40 | Superior hydrophobic embedding, strongest halogen bonding, optimal electron density perturbation |
This compound exemplifies structure-function innovation through synergistic pharmacophore integration:
Significantly, it demonstrates potent antimycobacterial activity (MIC 6.25 μg/mL against Mycobacterium tuberculosis H37Rv), positioning it as a promising lead against drug-resistant tuberculosis. Its mechanism involves CYP121A1 inhibition (KD = 13.6 μM), a cytochrome P450 enzyme essential for mycobacterial viability that catalyzes intramolecular C-C bond formation in dicyclotyrosine. The compound's binding mode features a water-mediated coordination to the heme iron, distinct from direct azole-iron binding observed in simpler imidazole antifungals. This unique mechanism potentially circumvents resistance developed against conventional azole therapies [2] [5].
Table 3: Key Biological Activity Data for 1-(4-Iodophenyl)-2-Methyl-1H-Imidazole
Biological Parameter | Value | Experimental Context | Significance |
---|---|---|---|
Antimycobacterial Activity (MIC) | 6.25 μg/mL | M. tuberculosis H37Rv strain | Exceeds activity of first-line agents against resistant strains |
CYP121A1 Binding Affinity (KD) | 13.6 ± 0. μM | UV-visible optical titration | Stronger binding than fluconazole control (KD >100 μM) |
Soret Peak Shift | 416 → 420 nm | Ligand-bound CYP121A1 | Confirms type II coordination via water molecule |
Molecular Docking Score | -9.2 kcal/mol | Glide XP against CYP121A1 (PDB:2IJ7) | Superior to fluconazole (-7.8 kcal/mol) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: